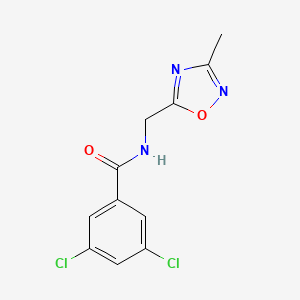

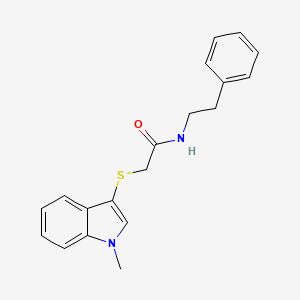

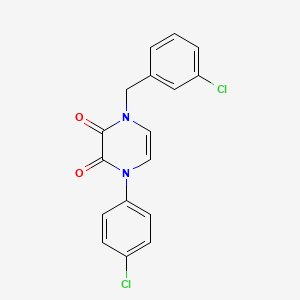

![molecular formula C8H14ClF3N2 B2836609 2-(2,2,2-Trifluoroethyl)octahydropyrrolo[3,4-c]pyrrole hydrochloride CAS No. 2256060-27-0](/img/structure/B2836609.png)

2-(2,2,2-Trifluoroethyl)octahydropyrrolo[3,4-c]pyrrole hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-(2,2,2-Trifluoroethyl)octahydropyrrolo[3,4-c]pyrrole hydrochloride is a chemical compound with the CAS Number: 2256060-27-0 . It has a molecular weight of 230.66 and its IUPAC name is this compound . The compound is solid in its physical form .

Molecular Structure Analysis

The InChI code for this compound is 1S/C8H13F3N2.ClH/c9-8(10,11)5-13-3-6-1-12-2-7(6)4-13;/h6-7,12H,1-5H2;1H . This code provides a detailed description of the molecule’s structure, including the arrangement of its atoms and the bonds between them.Physical And Chemical Properties Analysis

The compound is solid in its physical form . More specific physical and chemical properties, such as melting point, boiling point, and solubility, are not provided in the search results.Wissenschaftliche Forschungsanwendungen

Enhanced Anion Receptors

Fluorinated compounds, such as those derived from pyrrole, have been explored for their role as enhanced anion receptors. The incorporation of fluorine atoms into the pyrrole ring significantly increases the binding affinity for anions like fluoride, chloride, and dihydrogen phosphate. This enhancement in anion binding is attributed to the electron-withdrawing effect of the fluorine atoms, which stabilizes the anion-receptor complex. These fluorinated receptors are not only more efficient but also selective, with potential applications in sensing technologies and possibly in the removal or detection of anions in environmental and biological systems (Anzenbacher et al., 2000).

Synthesis of Fluorinated Heterocycles

Research has also focused on the synthesis of fluorinated pyrrole derivatives, leveraging the unique reactivity of fluorinated intermediates. For instance, microwave-assisted fluorination of 2-acylpyrroles has been developed to introduce fluorine into the pyrrole ring, leading to the synthesis of novel fluorinated pyrrole-imidazole alkaloids. This method represents a convenient approach to access fluorinated heterocycles, which are of interest for their pharmaceutical and agrochemical properties due to the impact of fluorination on biological activity and stability (Troegel & Lindel, 2012).

Structural Characterization and Reactivity

The structural characterization and reactivity of fluorinated pyrroles have been extensively studied, revealing insights into their electronic structure, bonding, and potential as building blocks for further synthetic applications. For example, the synthesis and characterization of new heterocyclic compounds, incorporating fluorinated pyrrole units, have been reported, providing valuable information on their electronic properties, stability, and reactivity. Such studies are foundational for the development of new materials and molecules with tailored properties for various applications, including non-linear optics and drug design (Murthy et al., 2017).

Catalytic Applications

Catalytic transformations utilizing fluorinated pyrroles have been explored to develop novel synthetic methodologies. The use of such compounds in catalytic reactions can lead to the efficient synthesis of complex molecules, including natural products and potential pharmaceuticals. For instance, the Rh-catalyzed transannulation of N-tosyl-1,2,3-triazoles with terminal alkynes to form pyrroles showcases the utility of fluorinated intermediates in catalysis, providing a straightforward approach to synthesize substituted pyrroles (Chattopadhyay & Gevorgyan, 2011).

Wirkmechanismus

The mechanism of action for this compound is not provided in the search results. The mechanism of action would depend on the specific application of the compound, such as its use in pharmaceuticals, materials science, or catalysis.

Eigenschaften

IUPAC Name |

5-(2,2,2-trifluoroethyl)-2,3,3a,4,6,6a-hexahydro-1H-pyrrolo[3,4-c]pyrrole;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13F3N2.ClH/c9-8(10,11)5-13-3-6-1-12-2-7(6)4-13;/h6-7,12H,1-5H2;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLTNOQDXVHWNAM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CN(CC2CN1)CC(F)(F)F.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14ClF3N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.66 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

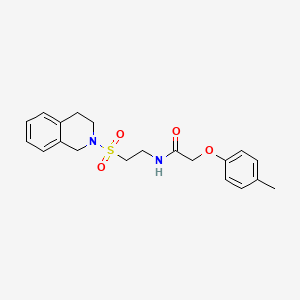

![1-Cyclobutyl-2-[(2-phenylmethoxyphenoxy)methyl]aziridine](/img/structure/B2836526.png)

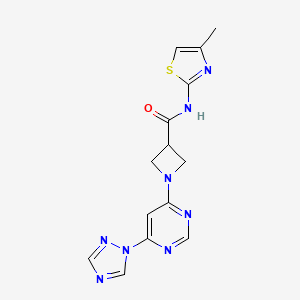

![(E)-3-(2-methylfuran-3-yl)-6-(2-methylstyryl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B2836537.png)

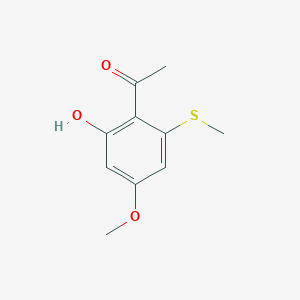

![benzyl 2-[1,6,7-trimethyl-2,4-dioxo-8-(prop-2-en-1-yl)-1H,2H,3H,4H,8H-imidazo[1,2-g]purin-3-yl]acetate](/img/structure/B2836538.png)

![1-(3,4-dihydroquinolin-1(2H)-yl)-2-((3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)ethanone](/img/structure/B2836543.png)

![N-[(2,4-dichlorophenyl)methyl]-1-methylpiperidin-4-amine](/img/structure/B2836548.png)